molecular formula C12H16N2O B2653538 4-amino-N-cyclopentylbenzamide CAS No. 436095-47-5

4-amino-N-cyclopentylbenzamide

Cat. No. B2653538
CAS RN: 436095-47-5
M. Wt: 204.273
InChI Key: RYWXWLQEGTXUCU-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H16N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-amino-N-cyclopentylbenzamide is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The InChI code for this compound is 1S/C12H16N2O/c13-10-7-5-9 (6-8-10)12 (15)14-11-3-1-2-4-11/h5-8,11H,1-4,13H2, (H,14,15) .


Physical And Chemical Properties Analysis

4-Amino-N-cyclopentylbenzamide has a molecular weight of 204.27 . It is a powder at room temperature .

Scientific Research Applications

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}C12​H16​N2​O

and a molecular weight of 204.27 g/mol, has garnered interest in various fields. Here are six unique applications:

Mechanism of Action

The mechanism of action of 4-aminoquinolines, a class of compounds that includes 4-amino-N-cyclopentylbenzamide, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various hypotheses have been advanced to explain the specificity of action on the parasite; the most recent one is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Safety and Hazards

The safety information for 4-amino-N-cyclopentylbenzamide indicates that it is an irritant . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-amino-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWXWLQEGTXUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-cyclopentylbenzamide

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